molecular formula C9H9ClN2O B1427496 [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine CAS No. 1318702-18-9

[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine

Cat. No.: B1427496
CAS No.: 1318702-18-9
M. Wt: 196.63 g/mol
InChI Key: IYBKHVWKIAHIKT-UHFFFAOYSA-N
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Description

“[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine” is a derivative of benzoxazole . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole has been synthesized using a variety of well-organized synthetic methodologies using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . In 2021, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110 °C for 24 h to give 50–96% yield .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers .

Scientific Research Applications

Structural Analysis and Coordination Compounds

A novel compound with a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups was synthesized and analyzed. This study explored the structural aspects and the formation of coordination compounds with cobalt and nickel, which could have implications for material science and catalysis Téllez et al., 2013.

Synthesis and Characterization of Derivatives

Research focused on the synthesis of new heterocyclic compounds involving the reaction of 2-Hydrazino benzoxazole with various reagents to produce a series of compounds, demonstrating the versatility of benzoxazole derivatives in synthesizing diverse heterocyclic structures Abood, 2016.

Anticancer Agent Development

A study described the synthesis and evaluation of benzoxazole and benzoxazolone derivatives containing cyclic amine moieties for their cytotoxic effects on human cancer cell lines. This highlights the potential application of such compounds in developing anticancer agents Murty et al., 2011.

Transamination Reactions

An investigation into the transamination reactions of ethyl 2-(1H-benzimidazol-2-yl)-3-dimethylamino-acrylate with various amines, including those derived from benzoxazole, was conducted. This work is significant for understanding the chemical behavior and potential applications of such compounds in synthesis and drug design Brugidou et al., 1999.

Live Cell Imaging Application

A fluorescent dye, synthesized from benzoxazolyl derivatives, demonstrated strong emission and a large Stokes shift in buffer solutions, making it suitable for live cell imaging applications. This indicates the potential for benzoxazolyl compounds in biological imaging and diagnostics Gao et al., 2017.

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future directions of “[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine” could be in the development of new synthetic methodologies and its applications in medicinal, pharmaceutical, and industrial areas.

Properties

IUPAC Name

2-(6-chloro-1,3-benzoxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBKHVWKIAHIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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